N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with various alkyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .
Preparation Methods
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a pyrazole derivative with an appropriate alkylating agent. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with an alkyl halide in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) can yield the desired product . Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can be compared with other similar pyrazole compounds, such as:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with fewer substituents, often used as a starting material for more complex pyrazole synthesis.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: A boronic acid derivative of pyrazole, used in cross-coupling reactions and other synthetic applications.
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine: A related compound with a similar structure but different substituents, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for diverse applications.
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-10(2)8-19-9-14(12(4)17-19)15-7-13-6-11(3)16-18(13)5/h6,9-10,15H,7-8H2,1-5H3 |
InChI Key |
HHOUROQJKFOEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CN(N=C2C)CC(C)C)C |
Origin of Product |
United States |
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